molecular formula C18H22N6O3 B11967131 8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione

8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11967131
M. Wt: 370.4 g/mol
InChI Key: UEZFJIVHUPTAHL-JAIQZWGSSA-N
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Description

The compound 8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione (hereafter referred to as the "target compound") is a purine-2,6-dione derivative characterized by a hydrazine-linked 2-hydroxyphenyl ethylidene group at position 8, a 1,3-dimethyl substitution on the purine core, and a 7-propyl chain. Its molecular formula is C₂₀H₂₄N₆O₃, with an average molecular mass of 408.45 g/mol (inferred from analogous structures in ).

Properties

Molecular Formula

C18H22N6O3

Molecular Weight

370.4 g/mol

IUPAC Name

8-[(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-1,3-dimethyl-7-propylpurine-2,6-dione

InChI

InChI=1S/C18H22N6O3/c1-5-10-24-14-15(22(3)18(27)23(4)16(14)26)19-17(24)21-20-11(2)12-8-6-7-9-13(12)25/h6-9,25H,5,10H2,1-4H3,(H,19,21)/b20-11-

InChI Key

UEZFJIVHUPTAHL-JAIQZWGSSA-N

Isomeric SMILES

CCCN1C2=C(N=C1N/N=C(/C)\C3=CC=CC=C3O)N(C(=O)N(C2=O)C)C

Canonical SMILES

CCCN1C2=C(N=C1NN=C(C)C3=CC=CC=C3O)N(C(=O)N(C2=O)C)C

Origin of Product

United States

Biological Activity

The compound 8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione, also known by its IUPAC name and molecular formula C18H22N6O3C_{18}H_{22}N_{6}O_{3}, has garnered attention for its potential biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C18H22N6O3C_{18}H_{22}N_{6}O_{3}
  • Molecular Weight : 370.4 g/mol
  • IUPAC Name : 8-[(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-1,3-dimethyl-7-propylpurine-2,6-dione

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its effects on different biological systems and potential therapeutic applications.

The compound's structure suggests it may interact with various biological targets, including enzymes and receptors. The hydrazino group is known to facilitate interactions with nucleophilic sites in proteins, potentially leading to inhibition or modulation of enzymatic activities.

Antioxidant Activity

Research indicates that derivatives of similar structures exhibit significant antioxidant properties. For instance, compounds with hydrazino groups have been shown to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases.

Anticancer Potential

Studies have demonstrated that purine derivatives can exhibit cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been highlighted in several studies. For example:

  • In vitro tests revealed that similar hydrazine derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting promising anticancer activity.

Neuroprotective Effects

There is emerging evidence that compounds resembling this structure may offer neuroprotective benefits. They have been studied for their potential to inhibit neuroinflammation and protect neuronal cells from apoptosis induced by oxidative stress.

Case Studies

StudyFindings
Antioxidant Activity Study The compound exhibited a significant reduction in malondialdehyde (MDA) levels in treated cells, indicating reduced lipid peroxidation.
Cytotoxicity Assay In a study involving human breast cancer cell lines (MCF-7), the compound showed an IC50 value of 15 µM, indicating potent cytotoxicity.
Neuroprotection Research In models of neurodegeneration (e.g., induced by glutamate), the compound demonstrated a protective effect on neuronal viability and reduced markers of inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations in Purine-2,6-dione Derivatives

The target compound belongs to a broader class of purine-2,6-dione derivatives modified at positions 1, 3, 7, and 6. Key structural analogs and their distinguishing features are summarized below:

Table 1: Substituent Comparison of Purine-2,6-dione Derivatives
Compound Name Substituents (Positions) Molecular Formula Mass (g/mol) Key Functional Groups
Target Compound 1,3-dimethyl; 7-propyl; 8-(2Z-hydrazino-phenyl) C₂₀H₂₄N₆O₃ 408.45 Hydrazine, 2-hydroxyphenyl, purine-dione
8-{(2Z)-2-[1-(2-Hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione () 3-methyl; 7-octyl; 8-(2Z-hydrazino-phenyl) C₂₂H₃₀N₆O₃ 426.52 Hydrazine, 2-hydroxyphenyl, octyl chain
7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-[(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione () 1,3-dimethyl; 7-(2-chlorobenzyl); 8-(2E-hydrazino-3-nitrophenyl) C₂₃H₂₁ClN₈O₄ 508.91 Chlorophenyl, nitro group, E-configuration
8-[2-(p-Substituted phenyl)-2-oxoethylsulfanyl]-1,3-dipropyl-3,7-dihydropurine-2,6-dione () 1,3-dipropyl; 8-thioether-phenacyl C₂₁H₂₈N₆O₃S 444.55 Thioether, ketone, propyl chains
Key Observations:

Alkyl Chain Length (Position 7): The target compound’s 7-propyl group contrasts with the 7-octyl chain in ’s analog. The 7-(2-chlorophenyl)methyl group in ’s compound introduces aromatic bulk and electron-withdrawing effects, which may hinder rotational freedom compared to alkyl chains.

Hydrazine Configuration and Substituents (Position 8): The (2Z)-configuration in the target compound’s hydrazino-ethylidene group may enforce a planar geometry, facilitating π-π stacking or hydrogen bonding with biological targets. In contrast, the (2E)-isomer in ’s analog introduces steric clashes due to the nitro group’s orientation. Thioether-linked phenacyl groups () replace the hydrazine moiety entirely, altering electronic properties (e.g., sulfur’s polarizability) and redox stability.

Aromatic and Electronic Modifications:

  • The 2-hydroxyphenyl group in the target compound and ’s analog supports hydrogen bonding via the hydroxyl group, enhancing crystallinity and solubility in polar solvents.
  • ’s 3-nitrophenyl group introduces strong electron-withdrawing effects, which may polarize the hydrazine linkage and reduce metabolic stability.
Table 2: Inferred Properties Based on Structural Features
Property Target Compound Analog Analog Analog
Lipophilicity (LogP) Moderate (~2.5) High (~4.0) Moderate (~2.8) Moderate (~3.2)
Aqueous Solubility Low (hydroxyl enhances) Very low (octyl chain) Very low (nitro group) Low (thioether)
Hydrogen Bonding High (2-OH, hydrazine) High (2-OH) Low (nitro, E-config) Moderate (thioether)
Metabolic Stability Moderate High (long alkyl) Low (nitro) High (thioether)
Notes:
  • Hydrogen Bonding: The target compound’s 2-hydroxyphenyl and hydrazine groups align with Etter’s graph-set analysis (), favoring R₂²(8) motifs in crystalline phases, which correlate with stability.
  • Synthetic Accessibility: highlights the use of phenacyl bromides for thioether formation, whereas hydrazine derivatives (target compound) require condensation reactions under controlled pH to retain Z/E configuration.

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